molecular formula C14H12O6S B038268 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid CAS No. 112501-13-0

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid

Cat. No. B038268
M. Wt: 308.31 g/mol
InChI Key: NUHQZWZACMCISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid, also known as Bismuth Subsalicylate, is a chemical compound with a wide range of applications in scientific research. It is a white or yellowish powder that is insoluble in water but soluble in alcohol and alkaline solutions. Bismuth Subsalicylate is widely used in the pharmaceutical industry due to its antibacterial, anti-inflammatory, and antacid properties.

Mechanism Of Action

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate works by inhibiting the growth of bacteria in the gastrointestinal tract. It also has anti-inflammatory properties that help reduce inflammation and irritation in the gut. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate forms a protective layer on the lining of the stomach and intestines, which helps to reduce the symptoms of gastrointestinal disorders.

Biochemical And Physiological Effects

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a range of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain in the gut. It also increases the production of mucus, which helps to protect the lining of the stomach and intestines. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has been shown to have antibacterial properties, which help to reduce the growth of harmful bacteria in the gastrointestinal tract.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its low toxicity. It is relatively safe to use in laboratory experiments and has a low risk of causing adverse effects. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also cost-effective and easy to synthesize, making it an attractive choice for researchers. However, one of the limitations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its insolubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate. One area of interest is the development of new formulations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate that are more soluble in water. This would make it easier to administer in laboratory experiments and potentially expand its applications in the pharmaceutical industry. Another area of research is the investigation of the antibacterial properties of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its potential use in the treatment of antibiotic-resistant bacteria. Additionally, more research is needed to understand the mechanism of action of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its effects on the gut microbiome.

Synthesis Methods

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate can be synthesized by reacting 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid oxide or 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid nitrate with Salicylic acid in the presence of sulfuric acid. The reaction produces 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate as a white or yellowish powder. The synthesis method is relatively simple and cost-effective, making it a popular choice for research applications.

Scientific Research Applications

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and computed tomography (CT) scans. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also used in the treatment of gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also used in the treatment of Helicobacter pylori infections and peptic ulcers.

properties

CAS RN

112501-13-0

Product Name

2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

IUPAC Name

2-benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H12O6S/c1-20-10-7-11(15)13(12(8-10)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

NUHQZWZACMCISU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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